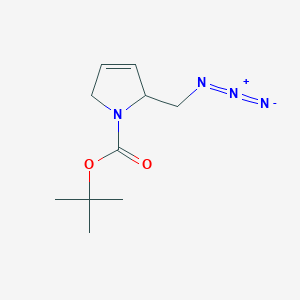
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate is a compound that features a tert-butyl group, an azidomethyl group, and a dihydropyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate typically involves the reaction of a suitable dihydropyrrole precursor with an azidomethylating agent. One common method includes the use of tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate, which undergoes nucleophilic substitution with sodium azide to form the desired azide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azide group can participate in substitution reactions, such as nucleophilic substitution to form other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Sodium azide is often used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azide group typically yields an amine, while oxidation can produce nitro compounds.
科学的研究の応用
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound can be used in bioconjugation techniques, where the azide group reacts with alkynes in a click chemistry reaction to label biomolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate largely depends on the specific application. In bioconjugation, the azide group participates in a [3+2] cycloaddition reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules .
類似化合物との比較
Similar Compounds
Tert-butyl 2-(bromomethyl)-2,5-dihydropyrrole-1-carboxylate: A precursor in the synthesis of the azide compound.
Tert-butyl 2-(hydroxymethyl)-2,5-dihydropyrrole-1-carboxylate: Another derivative with different functional properties.
Tert-butyl 2-(aminomethyl)-2,5-dihydropyrrole-1-carboxylate: Formed by the reduction of the azide group.
Uniqueness
Tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate is unique due to the presence of the azide group, which imparts specific reactivity, particularly in click chemistry applications. This makes it a valuable compound for bioconjugation and other synthetic applications where high specificity and efficiency are required .
特性
IUPAC Name |
tert-butyl 2-(azidomethyl)-2,5-dihydropyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-8(14)7-12-13-11/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHUHDUSTXSVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














